molecular formula C25H25NO6 B11396674 N-(3,4-dimethoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

Cat. No.: B11396674
M. Wt: 435.5 g/mol
InChI Key: RPVSYEKCZJJXQT-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide belongs to a class of furochromenyl acetamide derivatives. These molecules are characterized by a fused furo[2,3-f]chromen core substituted with methyl groups at positions 3, 4, and 9, and a ketone at position 5. The acetamide side chain is linked to a 3,4-dimethoxybenzyl group, which introduces distinct electronic and steric properties compared to analogs with different aryl substituents .

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

InChI

InChI=1S/C25H25NO6/c1-13-8-20-23(24-22(13)14(2)12-31-24)15(3)17(25(28)32-20)10-21(27)26-11-16-6-7-18(29-4)19(9-16)30-5/h6-9,12H,10-11H2,1-5H3,(H,26,27)

InChI Key

RPVSYEKCZJJXQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC(=C(C=C3)OC)OC)C)C4=C1C(=CO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the furochromenyl core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxybenzyl group: This can be achieved through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a suitable catalyst.

    Acetylation: The final step involves the acetylation of the intermediate product to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide moieties using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or acetamide derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Substituents (Benzyl Group) Furochromen Substitutions Molecular Weight (g/mol) CAS Number
Target Compound : N-(3,4-dimethoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide C₂₇H₂₇NO₆ (inferred) 3,4-dimethoxybenzyl 3,4,9-trimethyl, 7-oxo ~485.5 (estimated) Not provided
N-(1,3-Benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide C₂₄H₂₁NO₆ 1,3-benzodioxol-5-ylmethyl 3,4,9-trimethyl, 7-oxo 419.43 853901-37-8
N-(3-Methoxypropyl)-2-(2,3,4,9-tetramethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide C₂₁H₂₅NO₅ 3-methoxypropyl 2,3,4,9-tetramethyl, 7-oxo 371.43 865282-69-5
2-{4,9-Dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl}acetic acid C₂₁H₁₆O₅ Free acid (no benzyl group) 4,9-dimethyl, 3-phenyl, 7-oxo 348.35 853892-52-1
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide C₁₉H₁₆F₃N₂O₄S 3,4,5-trimethoxyphenyl Benzothiazole core (non-furochromen) 440.40 Not provided

Structural Differences and Implications

Benzyl Group Variations: The target compound features a 3,4-dimethoxybenzyl group, which enhances electron-donating capacity compared to the 1,3-benzodioxol-5-ylmethyl group in . The latter’s methylenedioxy ring may improve metabolic stability but reduce solubility due to increased hydrophobicity.

Furochromen Core Modifications: The target compound retains the 3,4,9-trimethyl-7-oxo substitution pattern, which is critical for maintaining the planar furochromen structure. The benzothiazole-based analogs in entirely replace the furochromen core, demonstrating how core heterocycle changes impact pharmacological profiles (e.g., benzothiazoles often exhibit kinase inhibition).

Functional Group Effects :

  • The acetic acid derivative in lacks the acetamide side chain, rendering it more polar but less cell-permeable than the target compound.

Research Findings and Limitations

  • Synthetic Challenges : The 3,4-dimethoxybenzyl group may introduce steric hindrance during coupling steps compared to smaller substituents (e.g., methoxypropyl in ).
  • Data Gaps : Molecular weight and CAS numbers for the target compound are inferred due to absent evidence. Experimental validation is required for precise comparisons.

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a synthetic compound with potential pharmacological applications. Its unique chemical structure suggests various biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article summarizes the biological activity of this compound based on recent studies and findings.

Chemical Structure

The molecular formula of the compound is C25H25NO6C_{25}H_{25}NO_6 with a molecular weight of 433.47 g/mol. The structural components include:

  • A dimethoxybenzyl moiety.
  • A furochromene backbone which is known for its diverse biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains using the disc diffusion method. The results indicated varying degrees of inhibition against:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL
Bacillus subtilis31.25 µg/mL
Salmonella typhimurium62.5 µg/mL

The compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

In vitro studies have indicated that this compound may possess anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation .

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific cellular pathways involved in inflammation and microbial resistance.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has shown that modifications to the furochromene core can significantly impact biological activity. For instance:

  • Dimethoxy substitutions enhance antimicrobial efficacy.
  • Alterations in the acetamide group can influence anti-inflammatory potency.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of furochromene derivatives including this compound revealed that compounds with similar structural features exhibited enhanced activity against resistant strains of bacteria .
  • Clinical Implications : Another investigation highlighted the potential use of this compound in formulations aimed at treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease due to its ability to modulate immune responses .

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